OBI-3424 - 2097713-68-1

OBI-3424

Catalog Number: EVT-8324425
CAS Number: 2097713-68-1
Molecular Formula: C21H25N4O6P
Molecular Weight: 460.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OBI-3424 is under investigation in clinical trial NCT04315324 (Study to Test Akr1c3-activated Prodrug OBI-3424 (OBI-3424) in Patients With Relapsed/refractory T-cell Acute Lymphoblastic Leukemia (T-ALL)).
AKR1C3-activated Prodrug AST-3424 is a small-molecule nitro-benzene, aldo-keto reductase 1C3 (AKR1C3)-activated prodrug of N,N'-bisethylenephosphoramidate, a DNA bis-alkylating agent, with potential antineoplastic activity. Upon intravenous administration, AKR1C3-activated prodrug AST-3424 is converted to its active form by AKR1C3, which is upregulated in certain tumor cell types while not expressed in normal healthy cells. The active metabolite selectively binds to and alkylates DNA in AKR1C3-overexpressing tumor cells, resulting in DNA base pair mismatching, interstrand crosslinking and inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis. As the expression of AKR1C3 is restricted to tumors, AST-3424 is selectively converted to its active metabolite in tumor cells only while its conversion in normal, healthy tissue is absent; this allows for an increased cytotoxic effect of the alkylating agent in tumor cells while decreasing its toxicity.
Synthesis Analysis

Methods and Technical Details

The synthesis of OBI-3424 involves multiple steps to achieve the desired chemical structure and yield. Initial synthesis was reported to occur through a three-step process yielding approximately 19% efficiency. The synthetic route includes specific reactions designed to enhance the yield and purity of the final product .

Key steps in the synthesis include:

  1. Formation of the aziridine ring: This is crucial for the compound's reactivity.
  2. Alkylation reactions: These reactions introduce alkyl groups that are essential for the compound's biological activity.
  3. Purification: Techniques such as chromatography are utilized to isolate OBI-3424 from by-products.

The synthesis process is optimized to ensure high mirror image selectivity, which is vital for the prodrug's efficacy and safety profile in clinical applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of OBI-3424 includes an aziridine ring that is pivotal for its alkylating properties. The compound's chemical formula can be represented as C21H26N4O5C_{21}H_{26}N_4O_5.

Key structural features include:

  • Aziridine moiety: This contributes to the compound’s ability to form covalent bonds with DNA.
  • Alkyl groups: These enhance lipophilicity and facilitate cellular uptake.
  • Functional groups: Various functional groups are present that play roles in reactivity and selectivity towards AKR1C3.

The structural data indicate that OBI-3424 can effectively penetrate tumor cells and undergo metabolic conversion to exert its cytotoxic effects .

Chemical Reactions Analysis

Reactions and Technical Details

OBI-3424 undergoes specific chemical reactions upon activation by AKR1C3. The primary reaction pathway involves:

  1. Reduction: In the presence of NADPH, AKR1C3 reduces OBI-3424 to an intermediate form.
  2. Hydrolysis: This intermediate spontaneously hydrolyzes to release OBI-2660, which is responsible for DNA crosslinking.

The mechanism of action highlights the selective activation of OBI-3424 in tumors overexpressing AKR1C3, differentiating it from traditional alkylating agents like cyclophosphamide that have broader activation pathways .

Mechanism of Action

Process and Data

The mechanism of action of OBI-3424 is characterized by its selective activation through AKR1C3. Upon administration, the prodrug is preferentially activated in cancer cells that overexpress this enzyme:

  1. Activation: AKR1C3 catalyzes the reduction of OBI-3424.
  2. Formation of Active Metabolite: The reduced form hydrolyzes to produce OBI-2660.
  3. DNA Crosslinking: The active metabolite forms covalent bonds with DNA at critical sites (N7 or O6 positions of guanine), leading to cell cycle arrest and apoptosis.

This selective mechanism enhances the therapeutic index by minimizing damage to normal tissues while maximizing cytotoxicity in tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

OBI-3424 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 402.45 g/mol.
  • Solubility: It demonstrates solubility in organic solvents, which aids in formulation for intravenous administration.
  • Stability: The compound's stability under physiological conditions is crucial for its therapeutic effectiveness.

Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to assess purity, stability, and concentration during both synthesis and clinical application phases .

Applications

Scientific Uses

OBI-3424 has significant potential applications in oncology:

  • Cancer Therapy: Targeted treatment for advanced solid tumors, particularly those expressing high levels of AKR1C3.
  • Clinical Trials: Currently undergoing Phase 1 clinical trials assessing safety, tolerability, pharmacokinetics, and preliminary efficacy against various malignancies.
  • Research Tool: Utilized in preclinical studies to explore mechanisms of resistance in cancer cells and evaluate combination therapies with other anticancer agents.

The ongoing research aims to further elucidate its role in treating hematological malignancies such as acute lymphoblastic leukemia, highlighting its versatility as a therapeutic agent .

Introduction to AKR1C3 as a Therapeutic Target in Oncology

AKR1C3 Enzymatic Function in Steroidogenesis and Prostaglandin Metabolism

AKR1C3 belongs to the aldo-keto reductase superfamily and functions as a monomeric cytosolic enzyme (323 amino acids; 37 kDa) utilizing NADPH as a cofactor [3] [5]. Its catalytic roles span two critical biochemical pathways:

  • Steroid Hormone Metabolism: AKR1C3 exhibits preferential 17-ketosteroid reductase activity, converting:
  • Δ⁴-androstene-3,17-dione → testosterone
  • 5α-androstane-3,17-dione → dihydrotestosterone (DHT)
  • Estrone → 17β-estradiol [3]This activity enables intracrine androgen biosynthesis in peripheral tissues, sustaining hormone receptor activation in malignancies like prostate cancer. Kinetic studies reveal superior efficiency for 17-ketosteroid reduction (e.g., kcat/Km = 56 min⁻¹ mM⁻¹ for 5α-androstane-3,17-dione) compared to 3-ketosteroid reduction [3] [5].

  • Prostaglandin Metabolism: As a prostaglandin F synthase, AKR1C3 catalyzes:

  • PGD₂ → 11β-PGF₂α
  • PGH₂ → PGF₂α [3]The resultant prostaglandins activate the FP receptor, triggering proliferative MAPK signaling while depleting endogenous PPARγ ligands (e.g., 15-deoxy-Δ¹²,¹⁴-PGJ₂), thereby blocking differentiation programs [3] [5].

Table 1: Key Catalytic Functions of AKR1C3

Substrate ClassPrimary ReactionProductBiological Consequence
17-KetosteroidsReduction at C17Testosterone/DHTAndrogen receptor activation
11-KetoprostaglandinsReduction at C1111β-PGF₂αFP receptor activation
Xenobiotic aldehydesDetoxificationAlcoholsChemoresistance

Structurally, AKR1C3 adopts an (α/β)₈-barrel fold with a catalytic tetrad (Tyr55, Asp50, His117, Lys84) at its base. The substrate-binding pocket utilizes flexible sub-pockets (SP1–SP3), enabling accommodation of diverse ligands [3] [5]. This plasticity facilitates interactions with both physiological substrates and prodrugs like OBI-3424.

Overexpression of AKR1C3 in Hematologic and Solid Malignancies

AKR1C3 overexpression is a pathognomonic feature of diverse aggressive cancers, confirmed through transcriptomic, proteomic, and IHC analyses:

  • Hematologic Malignancies:
  • T-Cell Acute Lymphoblastic Leukemia (T-ALL): AKR1C3 mRNA levels are significantly higher in T-ALL (n=264) vs. B-ALL (n=1,740; p<0.0001) [2]. This overexpression correlates with chemotherapy resistance and poor treatment response [2] [7].
  • Acute Myeloid Leukemia (AML): AKR1C3 drives proliferation via prostaglandin signaling and protects against oxidative stress, contributing to treatment failure [3].

  • Solid Tumors:

  • Lung Adenocarcinoma (LUAD): Tumor tissues exhibit >3-fold higher AKR1C3 expression vs. adjacent normal tissue (p<0.001). High expression predicts poor progression-free survival (p=0.008) and overall survival (p=0.034) [1] [4].
  • Hepatocellular, Gastric, and Renal Cancers: >50% show high AKR1C3 expression (IHC score ≥4/6). This correlates with metastasis, therapeutic resistance, and reduced survival [7].
  • Castration-Resistant Prostate Cancer (CRPC): AKR1C3 is upregulated post-androgen deprivation therapy, enabling intratumoral androgen synthesis and AR reactivation [3] [5].

Table 2: AKR1C3 Overexpression in Human Cancers

Cancer TypeExpression Level vs. NormalClinical CorrelationStudy Source
T-ALL4–10-fold higher mRNAChemoresistance [2]
Lung adenocarcinoma>3-fold protein increaseReduced PFS/OS [1] [4]
Hepatocellular carcinomaIHC ≥4 in >50% casesTumor growth promotion [7]
Castration-resistant prostate cancerAdaptive upregulationAndrogen-independent growth [3] [5]

Mechanistically, AKR1C3 promotes malignancy via:

  • Hormone-dependent pathways: Intracrine androgen/estrogen synthesis fuels receptor-driven proliferation.
  • Prostaglandin-dependent pathways: FP receptor activation stimulates growth while PPARγ inhibition blocks differentiation.
  • Therapy resistance: Detoxification of chemotherapeutic aldehydes and reduction of ROS [3] [7].

Rationale for AKR1C3-Activated Prodrug Development in Targeted Cancer Therapy

The tumor-selective expression and reductase capability of AKR1C3 provide an ideal framework for rational prodrug design. OBI-3424 exemplifies this approach, comprising:

  • A DNA-alkylating nitrogen mustard payload (potent bis-alkylating agent)
  • An AKR1C3-specific trigger (4-(nitrobenzyl) group) [7] [10]

Activation Mechanism:AKR1C3 reduces the nitroaryl group of OBI-3424, initiating a cascade cleavage that releases the cytotoxic moiety OBI-2660. This agent forms DNA interstrand cross-links at N7-guanine residues, triggering apoptosis [7] [10]. The activation is highly selective:

  • Catalytic efficiency (kcat/Km) for OBI-3424 exceeds that for physiological substrates [7]
  • Minimal activation occurs in normal tissues with low AKR1C3 (e.g., liver, kidney) [5]

Table 3: Comparison of AKR1C3-Activated Prodrugs

ProdrugActivated PayloadKey Cancer IndicationsDifferentiating Features
OBI-3424 (TH-3424)DNA-alkylating agent (OBI-2660)T-ALL, HCC, CRPCNo bystander effect; tumor-retained activation
PR-104DNA-crosslinking nitroimidazoleAML, ALLHypoxia/AKR1C3 dual activation; bystander effect
3-{[4-(trifluoromethyl)phenyl]amino}benzoic acid (BA)Direct AKR1C3 inhibitorLUADReverses erlotinib resistance

Preclinical Efficacy Evidence:

  • In Vitro: OBI-3424 shows nanomolar cytotoxicity against AKR1C3-high cells:
  • IC50 = 4.0 nM in H460 lung cancer [10]
  • IC50 = 9.7 nM in T-ALL vs. 60.3 nM in B-ALL [2]
  • In Vivo:
  • Patient-derived T-ALL xenografts: 0.5–2.5 mg/kg (i.p.) induced disease regression and prolonged event-free survival by 17.1–77.8 days [2] [7].
  • LUAD models: AKR1C3 inhibitors (e.g., BA) synergize with erlotinib (combination index=0.5), reversing resistance [1].

The biomarker-driven specificity of OBI-3424 contrasts with non-targeted alkylators (e.g., cyclophosphamide), minimizing off-target toxicity. Ongoing Phase I/II trials (NCT03592264, NCT04315324) are evaluating its clinical utility across 14 cancer types [7].

Properties

CAS Number

2097713-68-1

Product Name

OBI-3424

IUPAC Name

3-[5-[(1R)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide

Molecular Formula

C21H25N4O6P

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C21H25N4O6P/c1-15(31-32(29,23-9-10-23)24-11-12-24)16-7-8-19(25(27)28)20(14-16)30-18-6-4-5-17(13-18)21(26)22(2)3/h4-8,13-15H,9-12H2,1-3H3/t15-/m1/s1

InChI Key

NWGZZGNICQFUHV-OAHLLOKOSA-N

SMILES

CC(C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)N(C)C)OP(=O)(N3CC3)N4CC4

Canonical SMILES

CC(C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)N(C)C)OP(=O)(N3CC3)N4CC4

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)N(C)C)OP(=O)(N3CC3)N4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.